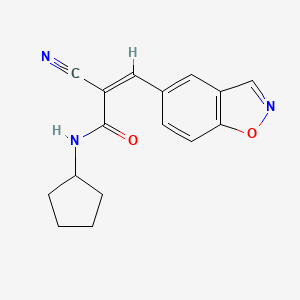

(Z)-3-(1,2-Benzoxazol-5-yl)-2-cyano-N-cyclopentylprop-2-enamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

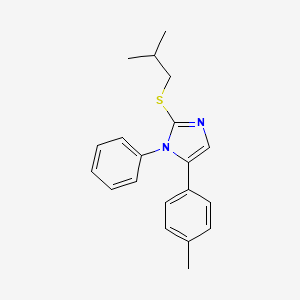

(Z)-3-(1,2-Benzoxazol-5-yl)-2-cyano-N-cyclopentylprop-2-enamide , often referred to as Benzoxazolyl cyanoenamide , is a synthetic organic compound. Its chemical structure consists of a benzoxazole ring fused with a cyanoenamide moiety. The Z configuration indicates the geometry around the double bond in the cyclopentylprop-2-enamide portion.

Synthesis Analysis

The synthesis of this compound involves several steps, including the condensation of appropriate starting materials. Researchers have reported various synthetic routes, such as cyclization reactions or amide bond formation. Detailed studies on the optimization of reaction conditions, reagents, and yields are essential for efficient synthesis.

Molecular Structure Analysis

The molecular structure of (Z)-3-(1,2-Benzoxazol-5-yl)-2-cyano-N-cyclopentylprop-2-enamide reveals key features:

- The benzoxazole ring contributes to its aromatic character.

- The cyano group enhances its electron-withdrawing properties.

- The Z configuration influences its stereochemistry.

Chemical Reactions Analysis

This compound can participate in diverse chemical reactions:

- Base-Catalyzed Hydrolysis : The cyano group can undergo hydrolysis under basic conditions.

- Substitution Reactions : The benzoxazole ring may undergo nucleophilic substitution reactions.

- Cyclization : Intramolecular cyclization reactions can lead to the formation of related heterocyclic compounds.

Physical And Chemical Properties Analysis

- Melting Point : Investigating the melting point provides insights into its crystalline nature.

- Solubility : Understanding its solubility in various solvents aids in formulation and delivery.

- Spectral Data : UV-Vis, IR, and NMR spectra reveal functional groups and structural details.

Safety And Hazards

- Toxicity : Assessing its toxicity profile is crucial for safe handling and potential therapeutic use.

- Stability : Investigate stability under different conditions (light, temperature, humidity).

- Handling Precautions : Proper protective measures are necessary during synthesis and handling.

Future Directions

Researchers should explore the following:

- Biological Activity : Investigate its potential as a drug candidate (anticancer, antimicrobial, etc.).

- Structure-Activity Relationship : Correlate structural modifications with biological effects.

- Formulation : Develop suitable formulations for administration.

- Patent Landscape : Analyze existing patents and identify gaps for innovation.

properties

IUPAC Name |

(Z)-3-(1,2-benzoxazol-5-yl)-2-cyano-N-cyclopentylprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O2/c17-9-12(16(20)19-14-3-1-2-4-14)7-11-5-6-15-13(8-11)10-18-21-15/h5-8,10,14H,1-4H2,(H,19,20)/b12-7- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSLSRVYOHWIYHU-GHXNOFRVSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)C(=CC2=CC3=C(C=C2)ON=C3)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(C1)NC(=O)/C(=C\C2=CC3=C(C=C2)ON=C3)/C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1,2-benzoxazol-5-yl)-2-cyano-N-cyclopentylprop-2-enamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-[[(2-Chloroacetyl)amino]methyl]oxan-4-yl]-2-(2,4,6-trimethylphenoxy)acetamide](/img/structure/B2650264.png)

![methyl 1-(2-((5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)amino)-2-oxoacetyl)piperidine-4-carboxylate](/img/structure/B2650267.png)

![(4Z)-2-(methylsulfanyl)-4-[(2E)-3-phenylprop-2-en-1-ylidene]-4,5-dihydro-1H-imidazol-5-one](/img/structure/B2650270.png)

![8-fluoro-2-(3-(phenylthio)propanoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2650271.png)

![Methyl 2-methyl-6-oxo-4-[4-(trifluoromethyl)phenyl]-1,4,5,6-tetrahydropyridine-3-carboxylate](/img/structure/B2650273.png)

![N-(2-hydroxyethyl)-N'-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide](/img/structure/B2650279.png)

![Methyl 2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl]acetate](/img/structure/B2650282.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)furan-2-carboxamide](/img/structure/B2650284.png)

![9-Prop-2-enoyl-1-oxa-9-azaspiro[5.5]undecan-4-one](/img/structure/B2650286.png)